molecular formula C9H8O2S B13156192 3-(5-Ethylthiophen-2-yl)propiolic acid

3-(5-Ethylthiophen-2-yl)propiolic acid

Cat. No.: B13156192
M. Wt: 180.23 g/mol
InChI Key: KMDJXWCQNDTVKY-UHFFFAOYSA-N
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Description

3-(5-Ethylthiophen-2-yl)propiolic acid is an organic compound with the molecular formula C9H8O2S It features a thiophene ring substituted with an ethyl group and a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylthiophen-2-yl)propiolic acid typically involves the reaction of 5-ethylthiophene-2-carbaldehyde with a suitable alkyne precursor under specific conditions. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylthiophen-2-yl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propiolic acid moiety to an alkene or alkane.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Ethylthiophen-2-yl)propiolic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethylthiophen-2-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 5-Bromothiophene-2-carboxylic acid
  • 2-Ethylthiophene

Uniqueness

3-(5-Ethylthiophen-2-yl)propiolic acid is unique due to its combination of a thiophene ring with an ethyl substituent and a propiolic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8O2S

Molecular Weight

180.23 g/mol

IUPAC Name

3-(5-ethylthiophen-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H8O2S/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-4H,2H2,1H3,(H,10,11)

InChI Key

KMDJXWCQNDTVKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C#CC(=O)O

Origin of Product

United States

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